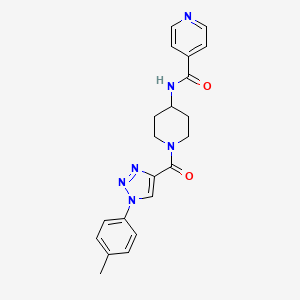![molecular formula C19H18N4O2 B2714920 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea CAS No. 2319636-32-1](/img/structure/B2714920.png)
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea is a compound that combines the structural features of bipyridine and methoxyphenyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both bipyridine and methoxyphenyl groups in its structure allows for unique chemical properties and reactivity.
Mechanism of Action
Target of action
The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” contains a urea linkage, which is often used in the protection/deprotection of amino groups . Therefore, it’s possible that this compound could interact with proteins or enzymes that have free amino groups.
Mode of action
The urea linkage in “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” is chemically stable under acidic, alkaline, and aqueous conditions . This stability could allow the compound to remain intact in various biological environments and interact with its targets.
Action environment
The action of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” could be influenced by various environmental factors, such as pH and the presence of other molecules. The urea linkage in the compound is stable under acidic, alkaline, and aqueous conditions, which suggests that it could be active in a variety of biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with a bipyridine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness. This might include the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bipyridine and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield bipyridine N-oxide derivatives, while reduction could lead to the formation of amine derivatives. Substitution reactions can produce a wide range of new compounds with different functional groups .
Scientific Research Applications
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a methoxyphenyl group, known for its psychoactive properties.
Venlafaxine Related Compound A: Contains a methoxyphenyl group and is used in the study of antidepressants.
Uniqueness
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea is unique due to the combination of bipyridine and methoxyphenyl groups in its structureThe stability of the urea linkage under different conditions further enhances its utility as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-5-3-2-4-16(18)23-19(24)22-13-14-6-11-21-17(12-14)15-7-9-20-10-8-15/h2-12H,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALSGJCUWNYZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714838.png)

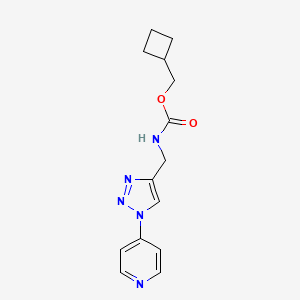


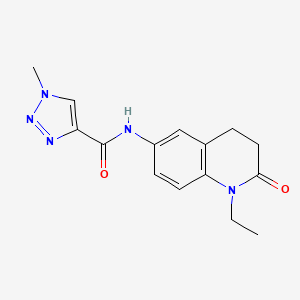
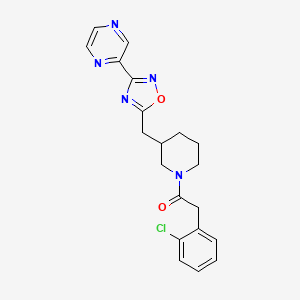
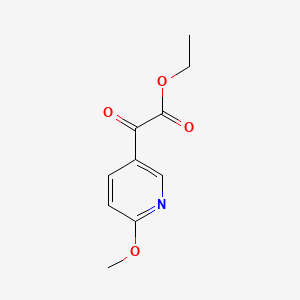
![6-hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2714852.png)
![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)
![2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2714856.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2714857.png)

